molecular formula C9H8ClN3 B2520463 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole CAS No. 114370-76-2

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole

Cat. No.: B2520463
CAS No.: 114370-76-2
M. Wt: 193.63
InChI Key: DPCODPMVVLMMLR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63. The purity is usually 95%.
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Scientific Research Applications

Molecular Studies and Anti-Cancer Properties

  • Benzimidazole derivatives bearing 1,2,4-triazole have shown significant anti-cancer properties. The detailed study on the molecular stabilities, conformational analyses, and molecular docking revealed the potential of these compounds as EGFR inhibitors, which are crucial in cancer treatment (Karayel, 2021).

Synthesis of Energetic Salts

  • The compound has been used in the synthesis of triazolyl-functionalized monocationic energetic salts, indicating its importance in the development of materials with high thermal stability and density, crucial for applications in energetic materials (Wang et al., 2007).

Pesticide Preparation

  • It serves as an important intermediate in preparing pesticides, showcasing its significance in agricultural applications. The efficient synthesis process underscores its potential for large-scale industrial production (Ying, 2004).

Antibacterial Activity

  • Derivatives of 1,2,4-triazole, including 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole, have been synthesized and shown antibacterial activity. These findings highlight its potential in the development of new antibacterial agents (Ghattas et al., 2016).

Material Chemistry and Intermolecular Interactions

  • The compound is involved in the formation of materials with specific molecular interactions, which is important for material science and chemistry. Studies focused on the characterization of these interactions provide insights into the development of materials with tailored properties (Shukla et al., 2014).

Molecular Docking and Structure Analysis

  • The compound has been used in molecular docking studies, crucial for understanding the interaction with biological targets. This is essential in drug design and the development of therapeutic agents (Karayel, 2021).

Mechanism of Action

While the mechanism of action for the specific compound “5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole” is not available, similar compounds like 5-Fluorouracil exert their anticancer effects through inhibition of thymidylate synthase (TS) and incorporation of its metabolites into RNA and DNA .

Safety and Hazards

While specific safety data for “5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole” is not available, similar compounds like Benzyl chloride are known to be harmful if swallowed, toxic if inhaled, and can cause severe skin burns and eye damage .

Future Directions

The bioplatform molecule CMF has potential as an intermediate or precursor in the preparation of useful products, such as bioderived fuels, chemicals, and polymers .

Properties

IUPAC Name

5-(chloromethyl)-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCODPMVVLMMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114370-76-2
Record name 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole
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